molecular formula C7H10O4 B8623337 Methyl 4-ethoxy-2-oxobut-3-enoate

Methyl 4-ethoxy-2-oxobut-3-enoate

Cat. No.: B8623337
M. Wt: 158.15 g/mol
InChI Key: WPXDGHPUISYMNL-SNAWJCMRSA-N
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Description

Methyl 4-ethoxy-2-oxobut-3-enoate is an α,β-unsaturated ester with the molecular formula C₇H₁₀O₄ (inferred from its ethyl ester analogue in and ). Its structure features a methyl ester group at position 1, an ethoxy substituent at position 4, and a conjugated carbonyl (oxo) group at position 2 (Figure 1). This compound is of interest in organic synthesis due to its reactive α,β-unsaturated system, which participates in cycloadditions, nucleophilic additions, and tautomerization reactions. Its ethoxy group contributes electron-donating effects, while the conjugated oxo group enhances electrophilic character at the β-carbon .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (E)-4-ethoxy-2-oxobut-3-enoate

InChI

InChI=1S/C7H10O4/c1-3-11-5-4-6(8)7(9)10-2/h4-5H,3H2,1-2H3/b5-4+

InChI Key

WPXDGHPUISYMNL-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C/C(=O)C(=O)OC

Canonical SMILES

CCOC=CC(=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below summarizes key structural differences and inferred properties of Methyl 4-ethoxy-2-oxobut-3-enoate and its analogues:

Compound Name Molecular Formula Substituents (Positions) Key Structural Features Inferred Properties
This compound C₇H₁₀O₄ Ethoxy (C4), Oxo (C2), Methyl ester α,β-unsaturated ester; electron-donating ethoxy Moderate volatility, electrophilic β-carbon
Ethyl 4-ethoxy-2-oxobut-3-enoate C₈H₁₂O₄ Ethoxy (C4), Oxo (C2), Ethyl ester Larger ester group (ethyl vs. methyl) Lower volatility, higher lipophilicity
Methyl 2-oxo-4-phenylbut-3-enoate C₁₁H₁₀O₃ Phenyl (C4), Oxo (C2), Methyl ester Bulky phenyl substituent Steric hindrance; reduced reactivity at C3
Methyl 4-methoxy-3-oxobutyrate C₆H₈O₄ Methoxy (C4), Oxo (C3), Methyl ester Non-conjugated oxo group at C3 Less electrophilic β-carbon; stable enolate formation
(E)-4-Methoxy-4-oxobut-2-enoic acid C₅H₆O₄ Methoxy (C4), Oxo (C4), Carboxylic acid Acidic functional group; oxo at C4 Higher water solubility; acidic dissociation

Reactivity and Functional Implications

Electrophilicity and Conjugation

The α,β-unsaturated system in this compound enables conjugate additions (e.g., Michael additions). The ethoxy group at C4 donates electrons via resonance, stabilizing intermediates but slightly reducing electrophilicity compared to analogues with electron-withdrawing groups (e.g., phenyl in Methyl 2-oxo-4-phenylbut-3-enoate) .

Steric and Electronic Effects
  • Ethyl vs. Methyl Ester: The ethyl ester analogue (C₈H₁₂O₄) exhibits lower volatility and higher lipophilicity, making it more suitable for non-polar solvents .
  • Oxo Position: Methyl 4-methoxy-3-oxobutyrate lacks conjugation between C2 and C3, reducing electrophilicity at C3 but favoring enolate formation at C4 .
Acidity and Solubility
  • The carboxylic acid derivative (E)-4-Methoxy-4-oxobut-2-enoic acid has significantly higher water solubility due to its ionizable carboxyl group, unlike the ester analogues .
  • This compound’s ethoxy group enhances solubility in ethers and alcohols compared to purely hydrocarbon-substituted analogues.

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